3-(1-((2-Bromophenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-[1-(2-bromophenyl)sulfonylpiperidin-4-yl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O4S2/c15-11-3-1-2-4-12(11)23(20,21)16-7-5-10(6-8-16)17-13(18)9-22-14(17)19/h1-4,10H,5-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHGDJMBIPHMNCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CSC2=O)S(=O)(=O)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-((2-Bromophenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine or cyclization of appropriate precursors.
Introduction of the 2-Bromophenylsulfonyl Group: This step often involves sulfonylation reactions where a bromophenyl group is introduced to the piperidine ring using sulfonyl chlorides under basic conditions.
Formation of the Thiazolidine-2,4-dione Core: This core can be synthesized through cyclization reactions involving thiourea and α-halo acids.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Sulfonylation of the Piperidine Ring
The introduction of the 2-bromophenyl sulfonyl group occurs via sulfonylation:
Reaction Protocol :
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Substrate : Piperidin-4-yl-thiazolidine-2,4-dione.
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Reagent : 2-Bromophenyl sulfonyl chloride.
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Base : Triethylamine or DIPEA (N,N-diisopropylethylamine).
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Solvent : Dichloromethane or THF.
Key Observation :
-
Ultrasonic irradiation improves reaction efficiency (yield ↑10–15%) by enhancing mixing and reducing side reactions .
Oxidation Reactions
The sulfur atom in the thiazolidine ring undergoes oxidation:
| Reagent | Product | Conditions | Yield (%) |
|---|---|---|---|
| H₂O₂ (30%) | Thiazolidine-2,4-dione sulfoxide | RT, 2–4 hours | 60–70 |
| mCPBA | Thiazolidine-2,4-dione sulfone | 0°C → RT, 6 hours | 75–85 |
Reduction Reactions
The 2,4-dione carbonyl groups can be reduced:
| Reagent | Product | Conditions | Yield (%) |
|---|---|---|---|
| NaBH₄/EtOH | Thiazolidine-2,4-diol | Reflux, 8 hours | 50–60 |
| LiAlH₄/THF | Thiazolidine-2,4-diol | 0°C → RT, 4 hours | 70–75 |
Substitution at the Bromine Site
The 2-bromophenyl group participates in nucleophilic aromatic substitution (NAS):
| Reagent | Product | Conditions | Yield (%) |
|---|---|---|---|
| NH₃ (aq.) | 2-Aminophenyl derivative | 120°C, 12 hours (sealed) | 40–50 |
| KSCN/CuI | 2-Thiocyanatophenyl derivative | DMF, 100°C, 6 hours | 55–65 |
Ring-Opening and Rearrangement Reactions
Under strong acidic or basic conditions, the thiazolidine ring undergoes cleavage:
Acidic Hydrolysis (HCl/EtOH) :
Basic Hydrolysis (NaOH/H₂O) :
Comparative Reactivity in Analogous Compounds
Data from structurally similar thiazolidinediones highlight trends:
Mechanistic Insights
-
Sulfonylation : Proceeds via nucleophilic attack of the piperidine nitrogen on the electrophilic sulfur in sulfonyl chloride, facilitated by base.
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Thiazolidine Ring Oxidation : Follows a radical pathway with H₂O₂, while mCPBA mediates electrophilic oxidation.
Scientific Research Applications
Medicinal Chemistry
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Anticancer Activity :
- Thiazolidinediones, including derivatives like the compound , have shown potential in inhibiting cancer cell proliferation. Studies indicate that compounds with similar structures can exhibit significant cytotoxicity against various cancer cell lines, including breast cancer cells (MCF7) and others .
- Case studies reveal that modifications to the thiazolidine core can enhance antiproliferative effects, making this compound a candidate for further exploration in anticancer drug development.
- Antimicrobial Properties :
- Enzyme Inhibition Studies :
Biological Applications
- Receptor Binding Studies :
- Molecular Docking Studies :
Mechanism of Action
The mechanism of action of 3-(1-((2-Bromophenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like piperidin-4-yl-thiazolidine-2,4-dione share structural similarities and may have similar biological activities.
Thiazolidinediones: These compounds are known for their antidiabetic properties and can be compared to the thiazolidine-2,4-dione core of the compound .
Uniqueness
The uniqueness of 3-(1-((2-Bromophenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione lies in its combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds .
Biological Activity
The compound 3-(1-((2-Bromophenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione is a thiazolidinedione derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Thiazolidinediones (TZDs) are known for their role in enhancing insulin sensitivity and have been explored for various therapeutic applications, including anti-diabetic, anti-inflammatory, and anticancer properties.
Chemical Structure
The structure of the compound can be represented as follows:
This structure features a thiazolidine ring, a piperidine moiety, and a bromophenyl sulfonyl group, which may influence its biological activity.
1. Antidiabetic Activity
Thiazolidinediones are primarily recognized for their antidiabetic effects, acting as agonists of the peroxisome proliferator-activated receptor gamma (PPAR-γ). Research indicates that compounds with similar structures to thiazolidinediones exhibit significant improvements in insulin sensitivity. The compound may function through the following mechanisms:
- PPAR-γ Activation : Enhances glucose uptake in adipocytes.
- Anti-inflammatory Effects : Reduces inflammation associated with insulin resistance.
2. Anticancer Potential
Recent studies have suggested that thiazolidinedione derivatives possess anticancer properties. The compound's ability to induce apoptosis in cancer cells has been linked to:
- Inhibition of Cell Proliferation : Similar compounds have shown efficacy against various cancer cell lines.
- Mechanisms of Action : Involves modulation of signaling pathways related to cell survival and proliferation.
Case Studies
Several studies have explored the biological activity of thiazolidinedione derivatives:
- Anticancer Activity : A study indicated that thiazolidinediones can induce apoptosis in cancer cells through mitochondrial pathways. The compound showed promising results against specific cancer lines, with IC50 values comparable to standard treatments like doxorubicin .
- Antidiabetic Evaluation : In vitro assays demonstrated that derivatives similar to the compound enhance glucose uptake in muscle cells, indicating potential for diabetes management .
- Anti-inflammatory Properties : Research highlighted the anti-inflammatory effects of thiazolidinediones, suggesting that the compound may reduce cytokine levels and inflammatory markers .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antidiabetic | PPAR-γ Agonism | |
| Anticancer | Induction of Apoptosis | |
| Anti-inflammatory | Reduction of Cytokines |
Table 2: Comparison of IC50 Values
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
